

Technical Monograph: AM694 3-Iodo Isomer

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Compound of Interest

Compound Name: AM694 3-iodo isomer

CAS No.: 1427325-91-4

Cat. No.: B583793

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Physicochemical Profiling, Synthetic Logic, and Analytical Differentiation[1][2]

Executive Summary

The **AM694 3-iodo isomer** (Systematic Name: 1-(5-fluoropentyl)-3-(3-iodobenzoyl)indole) is a positional isomer of the synthetic cannabinoid AM694.[1][2][3] While AM694 possesses an iodine atom at the ortho (2-) position of the benzoyl ring, the 3-iodo isomer carries this substitution at the meta (3-) position.[2]

Despite sharing an identical molecular formula and molecular weight, the shift in halogen positioning fundamentally alters the compound's steric profile, receptor binding affinity (), and metabolic stability. This guide addresses the precise molecular characteristics and the rigorous analytical protocols required to distinguish this isomer from its regulated counterpart.[4]

Part 1: Physicochemical Core & Molecular Weight[4]

The molecular weight of the **AM694 3-iodo isomer** is 435.28 g/mol .[2]

Because it is a positional isomer, its elemental composition is identical to that of standard AM694. Researchers must understand that molecular weight alone is a non-discriminatory variable in identifying this compound against AM694.[2]

Quantitative Data Summary

Property	Value	Precision Note
IUPAC Name	methanone	Distinct from (2-iodophenyl) analog
Molecular Formula		Identical to AM694
Molecular Weight	435.28 g/mol	Average Mass
Monoisotopic Mass	435.0495 Da	High-Res MS Target
Exact Mass	435.049543	For Orbitrap/TOF calibration
Heavy Atom Count	24	-
ClogP (Est.)	5.3	Highly Lipophilic

Mechanistic Insight: The iodine atom is a massive electron-withdrawing group (inductive effect) but also electron-donating (resonance).[2] In the 3-position (meta), it does not sterically hinder the carbonyl oxygen as significantly as the 2-position (ortho) iodine in AM694.[2] This lack of "ortho-effect" allows for different pi-stacking interactions within the CB1 receptor's hydrophobic pocket, potentially altering potency.[2]

Part 2: Synthetic Methodology (Self-Validating Protocol)

To study this isomer, one cannot rely on commercial standards of AM694.[5] A de novo synthesis is required to ensure regiospecificity.[2] The following protocol utilizes a Grignard-mediated acylation followed by N-alkylation, a pathway chosen for its high C3-regioselectivity on the indole ring.[2]

Experimental Workflow: Two-Stage Synthesis

Stage 1: Friedel-Crafts Acylation (Formation of the Core)[2]

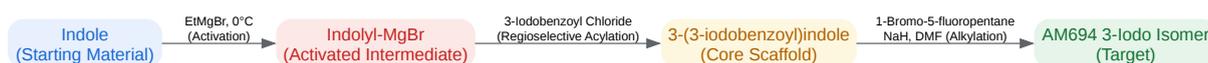
- Objective: Attach the 3-iodobenzoyl moiety to the indole C3 position.[2]
- Reagents: Indole, Ethylmagnesium bromide (EtMgBr), 3-Iodobenzoyl chloride.
- Solvent: Diethyl ether () or Dichloromethane (DCM).[2]

- Activation: Dissolve indole in anhydrous under nitrogen. Add EtMgBr (3.0 M in ether) dropwise at 0°C. The formation of the indolyl-magnesium bromide salt is indicated by gas evolution (ethane) and a color change.
- Acylation: Add 3-iodobenzoyl chloride slowly. The magnesium salt directs the electrophilic attack to the C3 position, preventing N-acylation.
- Validation: Quench with
 - . Isolate the intermediate: 3-(3-iodobenzoyl)indole.[2]
 - Checkpoint: NMR must show a singlet at the indole C2 position and the specific meta-substitution pattern on the benzoyl ring (doublet of triplets, triplet).

Stage 2: N-Alkylation (Introduction of the Fluoropentyl Chain)

- Objective: Install the lipophilic tail required for CB receptor affinity.
- Reagents: 3-(3-iodobenzoyl)indole (from Stage 1), 1-bromo-5-fluoropentane, Sodium Hydride (NaH) or KOH.[2]
- Solvent: DMF (Dimethylformamide).[2]
- Deprotonation: Dissolve the intermediate in DMF. Add NaH (60% dispersion) at 0°C to deprotonate the indole nitrogen.
- Alkylation: Add 1-bromo-5-fluoropentane. Heat to 60-80°C for 2-4 hours.
- Purification: Extract with EtOAc/Water. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Visualization



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Figure 1: Regioselective synthesis pathway ensuring the iodine is locked in the meta-position before the alkyl chain is added.

Part 3: Analytical Differentiation (The "Self-Validating" System)[4]

Distinguishing the 3-iodo isomer from standard AM694 is the critical challenge in forensic and toxicological analysis.[2] Since

is identical, you must rely on structural spectroscopy and chromatographic retention.

1. Mass Spectrometry (GC-MS / LC-MS)

While the parent ion (

) is 435 for both, the fragmentation patterns (MS/MS) reveal subtle electronic differences.[2]

- AM694 (2-iodo): The ortho-iodine can interact with the carbonyl oxygen, often leading to a characteristic loss of the iodine radical () or the formation of a cyclic benzofuran-like cation species.[2]
- 3-Iodo Isomer: The meta-iodine is too distant for this "ortho effect." [2] Fragmentation is dominated by simple cleavage of the benzoyl bond, yielding the 3-iodobenzoyl cation (231).
- Retention Time: On non-polar columns (e.g., DB-5ms), the 2-iodo isomer (AM694) typically elutes earlier than the 3-iodo isomer due to the "ortho effect" reducing the effective molecular volume and polarity compared to the more extended meta-isomer.[2]

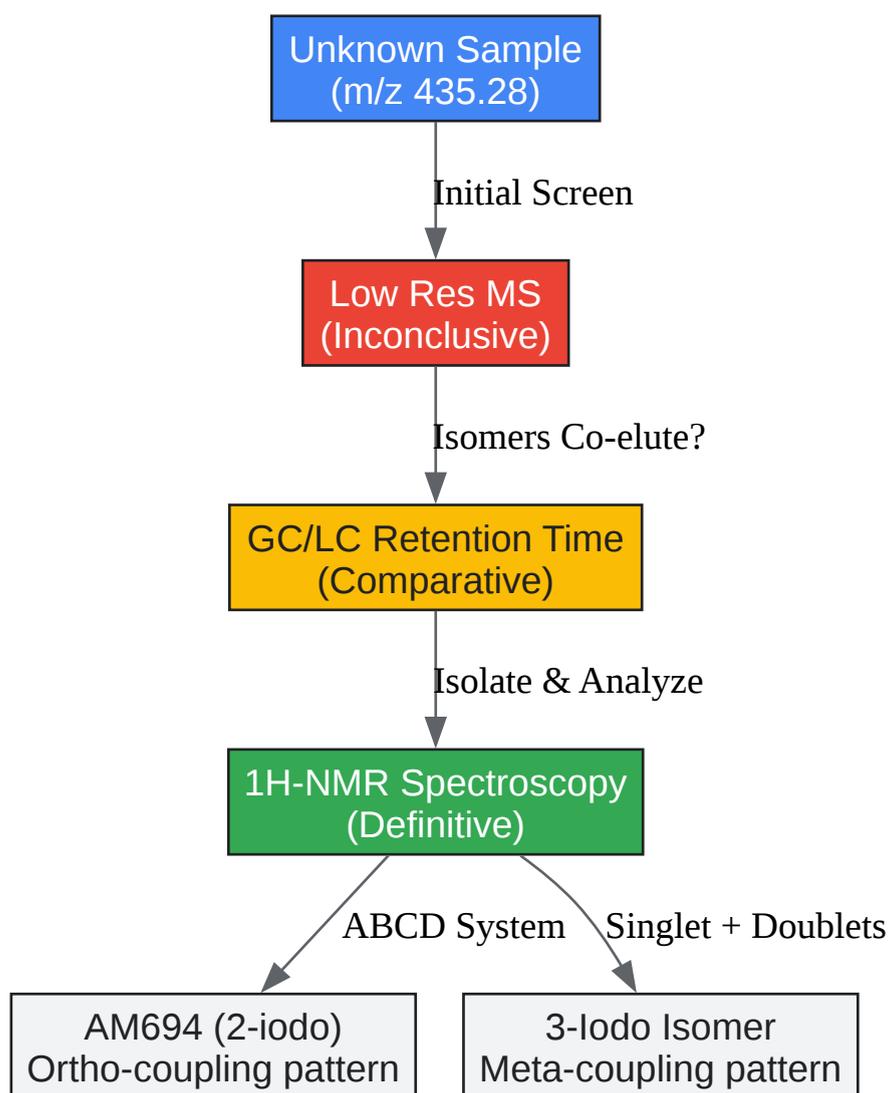
2. Nuclear Magnetic Resonance (NMR) - The Gold Standard

This is the only absolute confirmation method.[2]

- AM694 (2-iodo): The benzoyl ring protons show an ABCD system (or similar complex multiplet) characteristic of ortho-substitution.[2]
- 3-Iodo Isomer: The benzoyl ring will display a distinct pattern:

- ~8.1 ppm (Singlet-like, H2 on benzoyl ring, between carbonyl and iodine).
- ~7.9 ppm (Doublet, H4).[2]
- ~7.2 ppm (Triplet, H5).[2]
- ~7.6 ppm (Doublet, H6).[2]
- Key Indicator: The presence of the isolated proton (H2) between the substituents is diagnostic for the meta isomer.

Analytical Logic Flow



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Figure 2: Decision tree for the definitive identification of AM694 isomers, prioritizing NMR for structural certainty.

Part 4: Pharmacological Context

The shift from 2-iodo to 3-iodo is not merely academic; it drastically changes the Structure-Activity Relationship (SAR).[2][3]

- Binding Affinity (): AM694 has an exceptionally high affinity for CB1 (= 0.08 nM).[6][2][7] The ortho-iodine is believed to fill a specific hydrophobic sub-pocket in the receptor.[2] Moving this iodine to the meta position (3-iodo) typically reduces this steric fit, often lowering affinity (higher) or altering efficacy (full vs. partial agonist).[2]
- Metabolism: Both isomers undergo hydrolytic defluorination and hydroxylation.[2] However, the 3-iodo position leaves the para position open for metabolic attack (hydroxylation), whereas AM694's ortho iodine sterically protects the adjacent sites differently.

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